2,6-bis(4-methoxyphenyl)-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
889673-61-4 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxyphenyl)-7H-purine |
InChI |
InChI=1S/C19H16N4O2/c1-24-14-7-3-12(4-8-14)16-17-19(21-11-20-17)23-18(22-16)13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H,20,21,22,23) |
InChI Key |
ZGJSQGNKCRURQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC(=N2)C4=CC=C(C=C4)OC)N=CN3 |
Origin of Product |
United States |
Molecular Structure and Advanced Spectroscopic Characterization of Substituted Purines
Spectroscopic Techniques for Structural Confirmation and Analysis
Surface-Enhanced Raman Scattering (SERS) Spectroscopy
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide detailed vibrational information about molecules adsorbed on or near the surface of metallic nanostructures. The enhancement of the Raman signal by several orders of magnitude allows for the detection and characterization of compounds at very low concentrations.
For the specific compound, 2,6-bis(4-methoxyphenyl)-9H-purine, detailed experimental SERS data is not extensively available in the current body of scientific literature. Typically, a SERS analysis would involve the adsorption of the molecule onto a substrate, such as silver or gold nanoparticles. The resulting spectrum would show characteristic bands corresponding to the vibrational modes of the purine (B94841) core and the substituted methoxyphenyl groups.
Hypothetically, a SERS spectrum of this compound would exhibit prominent peaks associated with the stretching and bending vibrations of the purine ring, the C-C and C-O bonds of the methoxyphenyl substituents, and the C-H bonds. The interaction of the molecule with the metal surface could lead to shifts in the positions and changes in the relative intensities of these bands compared to a standard Raman spectrum, providing insights into the molecule's orientation and binding mechanism to the SERS substrate.
Table 1: Hypothetical SERS Spectral Data for this compound
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| Data not available | Purine ring breathing modes |
| Data not available | Phenyl ring stretching (methoxyphenyl) |
| Data not available | C-O-C stretching (methoxy group) |
| Data not available | C-N stretching vibrations |
| Data not available | In-plane and out-of-plane C-H bending |
This table is illustrative and based on general knowledge of purine and substituted benzene (B151609) SERS spectra, as specific experimental data for the target compound is not published.
Conformational Analysis and Tautomerism Studies in Substituted Purines
The biological activity and physical properties of purine derivatives are often dictated by their three-dimensional shape (conformation) and the specific isomeric form (tautomer) they adopt.
Tautomerism in purines is a key phenomenon where protons can migrate between different nitrogen atoms of the heterocyclic ring. The 9H-purine tautomer specified in the compound's name is one of several possibilities. Other common tautomers for the purine ring system include the 7H- and 3H-isomers. The relative stability of these tautomers is influenced by the nature and position of the substituents. In the case of this compound, the electronic effects of the methoxyphenyl groups would impact the proton affinity of the different nitrogen atoms in the purine ring.
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for investigating the relative energies of different conformers and tautomers. Such studies for this compound would provide valuable information on the most stable forms of the molecule in the gas phase or in solution. However, specific computational or experimental studies on the conformational landscape and tautomeric equilibrium of this compound are not readily found in published research.
Table 2: Potential Tautomers of 2,6-bis(4-methoxyphenyl)purine
| Tautomer | Position of Mobile Hydrogen | Relative Energy (Theoretical) |
| 9H-purine | N9 | Data not available |
| 7H-purine | N7 | Data not available |
| 3H-purine | N3 | Data not available |
This table indicates the likely tautomeric forms. The relative energies would need to be determined by specific quantum chemical calculations for this compound.
Structure Activity Relationships Sar and Molecular Interactions of 2,6 Bis 4 Methoxyphenyl 9h Purine
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-Scaffold Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of compounds based on their physicochemical properties. For purine-scaffold derivatives, QSAR models have been developed to understand the structural requirements for various activities, including anticancer and enzyme inhibitory effects. wikipedia.orgnih.gov
These models often reveal that both steric and electronic properties of the substituents on the purine (B94841) ring significantly influence the compound's biological activity. nih.gov For instance, in a study on 2,6,9-trisubstituted purine derivatives, 3D-QSAR models demonstrated that steric properties accounted for approximately 70% of the contribution to cytotoxicity, while electronic properties contributed about 30%. wikipedia.orgnih.gov The analysis of these models often indicates that bulky substituents at certain positions can be either favorable or detrimental to activity, depending on the specific biological target. For example, while an arylpiperazinyl group at the C6 position of the purine ring was found to be beneficial for cytotoxic activity, bulky groups at the C2 position were unfavorable. wikipedia.orgnih.gov
General findings from QSAR studies on purine analogs highlight that descriptors such as the sum of E-state indices for certain atom types, hydrogen bond donor counts, and partition coefficients (logP) are often correlated with biological activity. dergipark.org.tr These models provide a rational basis for the design of new purine derivatives with enhanced potency and selectivity.
Molecular Interactions with Biological Targets and Enzyme Systems
The diaryl substitution pattern of 2,6-bis(4-methoxyphenyl)-9H-purine suggests a potential for a range of molecular interactions, influencing its binding to receptors and modulation of enzyme activity.
Purine derivatives are well-known ligands for adenosine (B11128) receptors (A1, A2A, A2B, and A3), acting as either agonists or antagonists. The substitution pattern on the purine ring is a key determinant of affinity and selectivity. Studies on 2,6-disubstituted and 2,6,8-trisubstituted purines have shown that it is possible to develop potent adenosine receptor antagonists with novel substitution patterns. nih.gov
For instance, the introduction of aryl groups at the C2 and C6 positions can lead to high affinity for the A1 adenosine receptor. A notable example is 8-cyclopentyl-2,6-diphenylpurine, which exhibits a high affinity for the human adenosine A1 receptor with a Ki value of 0.29 nM. nih.gov The presence of the two phenyl groups at C2 and C6 is a significant deviation from the classical pharmacophore for A1 antagonists but proves to be highly effective. The methoxy (B1213986) groups on the phenyl rings of this compound could further influence binding, potentially through hydrogen bonding interactions within the receptor's binding pocket.
| Compound | Substitution Pattern | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |
|---|---|---|---|---|
| 8-Cyclopentyl-2,6-diphenylpurine | C2-Phenyl, C6-Phenyl, C8-Cyclopentyl | 0.29 | >10000 | 1500 |
| 2,6-Diphenyl-9H-purine | C2-Phenyl, C6-Phenyl | 1800 | >10000 | >10000 |
Purine analogues are known to modulate the activity of human erythrocyte acid phosphatase. The nature of the substitution on the purine ring determines whether the analogue acts as an activator or an inhibitor. nih.gov Generally, substitution at the C6 position of the purine ring results in enzymatic activation, whereas substitution at the C2 position often leads to inhibition. nih.gov
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Inhibition of this enzyme is a key therapeutic strategy for managing hyperuricemia and gout. Various heterocyclic compounds, including those with purine-like scaffolds, have been investigated as XO inhibitors.
The structure-activity relationship for XO inhibitors often points to the importance of a planar heterocyclic system that can mimic the natural substrate, xanthine. The inhibitory potency is influenced by the substituents on this core structure. For instance, studies on flavonoids, which are also heterocyclic compounds, have shown that the presence and position of hydroxyl and methoxy groups can significantly impact their inhibitory activity against XO. dergipark.org.tr For purine derivatives, electron-donating groups and small alkyl chains have been found to enhance potency against xanthine oxidase. The this compound, with its methoxy groups, possesses electronic features that could influence its interaction with the active site of XO.
| Compound | Compound Class | IC50 (µM) |
|---|---|---|
| Allopurinol | Purine Analogue | 0.247 |
| 1-Phenylpyrazole Derivative | Pyrazole | 0.9 - 2.9 |
| Luteolin | Flavonoid | 2.3 |
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Several purine analogue drugs have been shown to inhibit the activity of human carbonic anhydrase isozymes I and II (hCA-I and hCA-II). nih.gov
A study investigating the in vitro effects of various purine analogues demonstrated that these compounds can act as inhibitors of both hCA-I and hCA-II. The inhibitory potency, as indicated by the IC50 and Ki values, varies depending on the specific substitutions on the purine ring. For example, diprophylline and acyclovir (B1169) were found to be effective inhibitors of both isozymes. The inhibition was determined to be of a noncompetitive nature for these compounds.
| Compound | hCA-I IC50 (µM) | hCA-II IC50 (µM) | hCA-I Ki (µM) | hCA-II Ki (µM) |
|---|---|---|---|---|
| Diprophylline | 4.12 | 1.19 | 2.50 | 0.95 |
| Acyclovir | 5.58 | 2.57 | 3.50 | 1.85 |
| Proxyphylline | 9.96 | 4.29 | 7.50 | 3.60 |
| Aminophylline | 19170 | 4710 | - | - |
| Caffeine | 23210 | 4940 | - | - |
Modulation of Enzyme Activity by Purine Analogues
Substrate Specificity Studies of Purine-Metabolizing Enzymes
There is limited specific information in the available scientific literature regarding this compound acting as a substrate for purine-metabolizing enzymes. Research on purine analogues, particularly those with bulky aromatic substitutions at the C2 and C6 positions, predominantly focuses on their role as inhibitors rather than substrates of enzymatic pathways.
In general, for a purine analogue to be processed by a purine-metabolizing enzyme, such as a purine nucleoside phosphorylase or a trans-N-deoxyribosylase, it must fit within the enzyme's active site and be recognized as a substrate. Studies on enzymes like trans-N-deoxyribosylase have shown that while some modifications to the pyrimidine (B1678525) portion of the purine ring are tolerated, the imidazole (B134444) moiety is less accommodating to changes. scilit.com Key requirements often include the presence of a tautomeric proton on the imidazole ring and a lack of bulky substituents at the C8 position, which could cause steric hindrance. scilit.com Given the significant steric bulk of the two 4-methoxyphenyl (B3050149) groups in this compound, it is plausible that it would be a poor substrate for many purine-metabolizing enzymes. Instead, its structure is more conducive to binding and blocking the active sites of protein kinases.
Inhibition of Key Signaling Pathways (e.g., Stat3 Activation)
Direct evidence demonstrating the inhibition of the Signal Transducer and Activator of Transcription 3 (Stat3) signaling pathway by this compound is not prominently featured in current research literature. However, the broader family of 2,6,9-trisubstituted purines has been investigated for its impact on various cellular signaling cascades critical to cancer cell proliferation and survival. imtm.czmdpi.com
For instance, certain 2,6,9-trisubstituted purine derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, an important regulator in developmental processes and a target in oncology. imtm.czmdpi.com The ability of the purine scaffold to serve as a framework for kinase inhibitors suggests that derivatives could be designed to target a wide range of pathways. While many purine-based inhibitors target the ATP-binding pocket of kinases, which can indirectly affect signaling pathways, direct inhibition of transcription factors like Stat3 is a distinct mechanism that has not been specifically associated with this particular compound.
Interactions with Cyclin-Dependent Kinases (CDKs)
The class of 2,6-disubstituted and 2,6,9-trisubstituted purines is well-established for its interaction with and inhibition of cyclin-dependent kinases (CDKs). imtm.czmdpi.com CDKs are crucial enzymes that regulate the cell cycle, and their dysregulation is a hallmark of cancer, making them a key therapeutic target. nih.gov While studies on this compound are not specifically detailed, extensive structure-activity relationship (SAR) data from analogous compounds provide significant insights into its potential CDK inhibitory activity. nih.govnih.govacs.org
SAR studies reveal that substitutions on the purine ring are critical for both potency and selectivity.
C2 Position: The C2 position often accommodates aryl groups that can form key interactions within the ATP-binding site. In many potent CDK inhibitors, this position features an arylamino group. nih.govacs.org
C6 Position: The C6 position is crucial for tuning selectivity, particularly between different CDKs like CDK1 and CDK2. nih.govacs.org Bulky substituents at this position can exploit subtle differences in the ATP ribose binding pocket of various CDKs, leading to enhanced selectivity. nih.govresearchgate.net For example, introducing larger alkoxy or aryl groups at C6 has been shown to favor CDK2 inhibition over CDK1. nih.gov
N9 Position: Substitution at the N9 position can fill a hydrophobic pocket within the kinase, often with alkyl groups like isopropyl or ethyl, which can significantly enhance binding affinity and inhibitory activity. mdpi.comnih.gov
The two methoxyphenyl groups on this compound would occupy the regions typically filled by substituents at the C2 and C6 positions, mimicking the adenine (B156593) core of ATP to competitively inhibit kinase function.
Computational Chemistry and Molecular Modeling Approaches
Computational methods are vital for understanding the interactions of purine derivatives and for designing novel, more potent inhibitors.
Molecular Docking and Binding Affinity Predictions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when bound to a target protein. For purine-based CDK inhibitors, docking studies consistently show the purine core situated deep within the ATP-binding cleft. researchgate.netharvard.edu
Key predicted interactions for a compound like this compound within a CDK active site would include:
Hydrogen Bonds: The purine ring's nitrogen atoms (typically N7 and the N6-amino group in related compounds) form crucial hydrogen bonds with the backbone amide and carbonyl groups of the "hinge" region of the kinase (e.g., Met816 in CDK12). mdpi.com
Hydrophobic Interactions: The methoxyphenyl groups at the C2 and C6 positions would engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site. The methoxy group (-OCH₃) itself can act as a hydrogen bond acceptor.
Ribose Pocket Occupation: One of the aryl groups would likely occupy the pocket where the ribose sugar of ATP normally binds. nih.govresearchgate.net
The predicted binding affinity, often expressed as a docking score in kcal/mol, provides an estimate of the ligand's potency. The table below shows representative binding affinities for related purine derivatives against CDK2, illustrating how different substitutions influence binding.
| Compound Type | C2-Substituent | C6-Substituent | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Example) |
| 2,6-Disubstituted Purine | 4-Sulfamoylanilino | Cyclohexylmethoxy | -9.8 | LEU83, GLU81, PHE80 |
| 2,6-Disubstituted Purine | 4-Sulfamoylanilino | [1,1'-Biphenyl]-3-yl | -10.5 | LEU83, LYS33, ASP86 |
| 2,6-Disubstituted Purine | Anilino | Isopropoxy | -9.1 | LEU83, PHE80, ILE10 |
| 2,6,9-Trisubstituted Purine | 3-Pyridyl | Bipyridyl Methaneamine | -11.2 | TYR815, ILE733, VAL741 |
| Note: This table is illustrative, based on data for analogous compounds. Binding energies and interacting residues are target-dependent. |
Prediction of Optimized Inhibitors based on Pharmacophore Models
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. For 2,6,9-trisubstituted purines, pharmacophore models have been developed based on their cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net
These models consistently identify a set of key features:
Aromatic/Hydrophobic Centers: Corresponding to the aryl rings attached to the purine core. The two methoxyphenyl groups of the title compound would fulfill this requirement. nih.gov
Hydrogen Bond Acceptors/Donors: The nitrogen atoms of the purine ring and the oxygen atoms of the methoxy groups can serve as hydrogen bond acceptors. The N9-H can act as a hydrogen bond donor. nih.gov
Hydrophobic Area: A general hydrophobic volume occupied by the molecule.
These pharmacophore models serve as 3D queries to screen virtual libraries for new compounds with potentially similar activity and to guide the optimization of existing leads by suggesting structural modifications that better fit the model. imtm.cznih.gov
Density Functional Theory (DFT) Calculations for Electronic Properties
Typical properties calculated using DFT include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule, identifying electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors) regions. For the title compound, negative potential would be expected around the purine nitrogens and methoxy oxygens.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity.
Geometric Parameters: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a detailed 3D structure of the molecule in its lowest energy state.
These electronic properties are fundamental to how the molecule interacts with its biological target and can be correlated with its activity.
Research Applications and Potential of 2,6 Bis 4 Methoxyphenyl 9h Purine
Utilization of Purine (B94841) Scaffolds in Chemical Probe Development
The purine framework is often described as a "privileged scaffold" in drug design because its structure is integral to many biological molecules involved in cellular signaling. nih.gov This inherent bio-compatibility makes purine derivatives excellent candidates for the development of chemical probes—small molecules used to study and manipulate biological systems. By modifying the purine core at various positions, such as C2, C6, and N9, scientists can create a diverse library of compounds. imtm.czmdpi.com These tailored molecules can then be used to target specific proteins, such as kinases or transcription factors, helping to unravel complex biological pathways. mdpi.comnih.gov
The strategic functionalization of purine nucleosides allows for the direct and regiospecific installation of various chemical groups, expanding the chemical space available for medicinal chemists and aiding in the rapid synthesis of new drug candidates. This approach is crucial not only for developing treatments for existing diseases but also for preparing for future viral threats.
Exploration of Biological Activities and Molecular Mechanisms (In Vitro Studies)
The versatility of the purine structure has prompted extensive investigation into the biological activities of its derivatives. In vitro studies have revealed that 2,6-disubstituted and 2,6,9-trisubstituted purines possess significant potential as therapeutic agents, particularly in oncology. imtm.czresearchgate.net
Induction of Apoptosis in Cancer Cell Lines
A significant area of research is the ability of substituted purines to induce apoptosis, or programmed cell death, in cancer cells. nih.govimtm.cz This is a critical mechanism for anti-cancer drugs. Studies on various 2,6,9-trisubstituted purine derivatives have shown promising results across a range of human cancer cell lines.
For instance, one study demonstrated that a specific 2,6,9-trisubstituted purine derivative, compound 7h, was a potent agent against four out of seven tested cancer cell lines. It was found to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. imtm.cz Another investigation into 6-alkoxy purine analogs identified two compounds that were selectively pro-apoptotic in Jurkat T-cell leukemia cells. nih.gov Similarly, researchers discovered that N-(4-((6-(3,5-Dimethoxyphenyl)-9H-purine derivatives could promote cancer cell apoptosis by regulating the mitochondrial apoptotic pathway. nih.gov
The cytotoxic activity of these compounds often depends on the specific substitutions on the purine ring and the type of cancer cell line being targeted. imtm.cz The table below summarizes the cytotoxic activity of representative purine derivatives against various cancer cell lines, as measured by their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| PD26-TL07 | HCT-116 (Colon) | 1.77 ± 0.35 | nih.gov |
| PD26-TL07 | SW480 (Colon) | 1.51 ± 0.19 | nih.gov |
| PD26-TL07 | MDA-MB-231 (Breast) | 1.25 ± 0.38 | nih.gov |
| Compound 19 | Various | 1 - 5 | nih.gov |
This table presents data for various 2,6-disubstituted purine derivatives as examples of their anti-cancer potential.
Antimicrobial and Antiviral Activity Investigations
The search for new antimicrobial agents has also led researchers to the purine family. A series of novel 6-[4-(4-propoxyphenyl)piperazin-1-yl]-9H-purine derivatives were synthesized and showed considerable activity against various bacterial and fungal strains with low toxicity. nih.gov In another study, 6-arylpurines were screened for activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. The compound 9-benzyl-2-chloro-6-(2-furyl)purine (B1206704) was identified as having potent activity, including against drug-resistant strains. nih.gov
More recently, a library of 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines was screened against Mycobacterium tuberculosis, leading to the identification of compounds with strong in vitro antimycobacterial activity (MIC of 1 μM). nih.gov These compounds were found to inhibit DprE1, an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.gov
Potential as Anti-Inflammatory Agents
Chronic inflammation is a key factor in many diseases, and some purine derivatives have shown potential as anti-inflammatory agents. A series of compounds based on a novel pyrimido[2,1-f]purine-dione ring system demonstrated anti-inflammatory effects in a rat model of chronic inflammation, with potency comparable to the well-known NSAID, naproxen. nih.gov Certain bioactive compounds are known to exert their anti-inflammatory effects by inhibiting enzymes like 5-Lipoxygenase (5-LO) or downregulating the expression of pro-inflammatory mediators such as TNF-α and COX-2. mdpi.com While direct studies on 2,6-bis(4-methoxyphenyl)-9H-purine are limited, the general class of purine analogs holds promise for managing inflammatory conditions. mdpi.com
Photophysical and Optoelectronic Applications of Substituted Purines
Beyond medicine, the unique electronic properties of substituted purines make them attractive for applications in materials science, particularly in the field of optoelectronics. The ability to absorb and emit light is a key characteristic of these molecules.
Researchers have found that modifying the purine structure can lead to compounds with interesting photophysical properties. For example, a series of 6,12-bis[(trialkylsilyl)ethynyl]indeno[1,2-b]fluorene-5,11-diones were synthesized and shown to be excellent electron-accepting materials based on their electrochemical and photophysical data. nih.gov This suggests their potential use in organic electronic devices.
Design and Synthesis of Highly Luminescent Purine Derivatives
A significant goal in materials science is the creation of highly luminescent (light-emitting) molecules for use in technologies like organic light-emitting diodes (OLEDs). The design and synthesis of purine derivatives are central to this effort. By strategically adding electron-donating and electron-accepting groups to the purine core, scientists can create "push-pull" systems that enhance luminescence.
One study focused on synthesizing DPP (diketopyrrolopyrrole) derivatives, which can be functionalized to shift their light absorption to longer wavelengths, a desirable trait for therapeutic applications like photodynamic therapy. nih.gov These DPP derivatives have shown potential as photosensitizers, with the ability to generate reactive oxygen species upon light activation. nih.gov While not purines themselves, the principles of molecular design for enhanced photophysical properties are shared across different heterocyclic systems. The functionalization of purines to create materials with specific optical and electronic characteristics remains an active and promising area of research.
Development of Fluorescent Tools for Biological Applications
The purine scaffold is a fundamental component of various fluorescent nucleobase analogs developed for probing biological systems. The fluorescence characteristics of purine derivatives are highly dependent on the nature and position of their substituents. For instance, studies on 2- and 6-substituted purines have shown that the introduction of aromatic groups can lead to fluorescent compounds. psu.edu The fluorescence intensity and wavelength are influenced by the degree of conjugation and the electron-donating or electron-withdrawing nature of the substituents. psu.edu
In the case of this compound, the presence of two methoxyphenyl groups is significant. The methoxy (B1213986) group (-OCH3) is an electron-donating group, which can increase the electron density of the phenyl rings and potentially enhance the fluorescence quantum yield of the purine core. The extended π-conjugation provided by the two phenyl rings could also lead to absorption and emission at longer wavelengths, a desirable feature for biological imaging to minimize background fluorescence from native biomolecules.
While no specific studies have characterized the fluorescence of this compound, the general principles of fluorescence in substituted purines suggest it may possess interesting photophysical properties. Research on other highly fluorescent purine analogs, such as those incorporating azetidine (B1206935) substituents, has demonstrated that fine-tuning the electronic properties of the substituents can lead to compounds with exceptionally high quantum yields. escholarship.org Future research would be necessary to synthesize and characterize the photophysical properties of this compound to determine its suitability as a fluorescent tool.
Exploration of Charge-Transporting Functionality
The purine ring system, with its electron-rich and planar structure, has been investigated for its potential in organic electronics. The ability of purine derivatives to transport charge is influenced by molecular packing in the solid state and the electronic properties of the substituents. The introduction of π-conjugated systems can facilitate intermolecular charge hopping, a key mechanism for charge transport in organic materials.
While there is no direct research on the charge-transporting properties of this compound, studies on related molecules offer some insights. For example, research on push-pull purine derivatives, which contain both electron-donating and electron-withdrawing groups, has shown that these molecules can exhibit excellent charge-transporting abilities. acs.org The purine core itself can act as a hole-transporting fragment. rsc.org
A study on a structurally related compound, 2,6-bis(4-methoxyphenyl)anthracene, revealed that the methoxyphenyl substituents contribute to a highly ordered molecular packing, leading to high charge mobility. rsc.orgpkusz.edu.cn This suggests that the methoxyphenyl groups in this compound could similarly influence its solid-state organization and, consequently, its charge-transport characteristics. Theoretical and experimental studies would be required to determine the actual charge-transport properties of this specific purine derivative.
Development of Ratiometric Chemical Fluorescence Sensors
Ratiometric fluorescent sensors offer a significant advantage in chemical sensing by providing a built-in self-calibration mechanism, which leads to more accurate and reliable measurements. These sensors typically exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon binding to an analyte. This change can be a result of various photophysical processes, including charge transfer, energy transfer, or conformational changes.
The development of ratiometric sensors often involves designing a fluorophore whose electronic properties are sensitive to the presence of a specific analyte. While there are no reports on the use of this compound as a ratiometric sensor, its structure contains elements that could potentially be exploited for this purpose. The purine core, with its multiple nitrogen atoms, can act as a binding site for metal ions or other analytes. The methoxyphenyl groups could modulate the electronic structure of the purine ring upon analyte binding, leading to a change in the fluorescence emission.
For a compound to function as a ratiometric sensor, it typically needs to have dual emission bands that respond differently to the analyte. The design of such molecules is complex and requires a deep understanding of the relationship between molecular structure and photophysical properties. Future research could explore the potential of this compound as a scaffold for the development of novel ratiometric sensors by introducing specific recognition moieties.
Future Directions and Emerging Research Avenues for Purine Based Compounds
Development of Novel Synthetic Methodologies for Diversified Purine (B94841) Architectures
The synthesis of purine derivatives has evolved significantly, moving beyond classical methods to embrace more efficient and versatile strategies. A key area of advancement is the use of transition-metal-catalyzed cross-coupling reactions, which allow for the direct and regioselective introduction of various substituents onto the purine ring. mdpi.com
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction has become a powerful tool for forming carbon-carbon bonds, enabling the synthesis of 2-, 6-, and 8-aryl or alkenyl purines. researchgate.net For a molecule like 2,6-bis(4-methoxyphenyl)-9H-purine, this methodology is paramount. Starting from a dihalogenated purine, such as 2,6-dichloropurine, sequential or simultaneous Suzuki-Miyaura couplings with 4-methoxyphenylboronic acid could be employed. researchgate.netacs.org The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be fine-tuned to achieve high yields and regioselectivity. researchgate.net
Recent advancements in this area focus on developing more robust catalysts that are effective under milder conditions and are tolerant of a wider range of functional groups. thieme.de Furthermore, the development of one-pot and tandem reactions, combining multiple synthetic steps without the need for intermediate purification, is a growing trend that enhances the efficiency of synthesizing complex purine libraries. acs.org
Direct C-H Arylation: Another emerging technique is the direct C-H arylation, which offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials like boronic acids. acs.org This method could potentially be used to introduce the aryl groups at the C2 and C6 positions of the purine core, although its application to di-substitution on the purine ring is still an area of active research.
These advanced synthetic methods are crucial for creating a diverse range of purine architectures, allowing for the systematic exploration of the structure-activity relationship (SAR) and the development of compounds with improved biological profiles. nih.govontosight.ai
Advanced Computational Design and Optimization of Purine-Based Chemical Entities
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new chemical entities. For purine-based compounds, a variety of computational techniques are being employed to predict their biological activity, understand their mechanism of action, and guide the synthesis of more potent and selective molecules.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies are widely used to establish a correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govmdpi.com For a class of compounds like 2,6-disubstituted purines, a 3D-QSAR model could be developed using a training set of known analogs with measured biological activity. Such a model can then be used to predict the activity of newly designed compounds, like this compound, and to identify the key structural features that contribute to their potency. mdpi.comresearchgate.net These models often highlight the importance of steric, electronic, and hydrophobic fields in determining the biological activity of the compounds. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com For purine derivatives, which are known to target a variety of proteins such as kinases and polymerases, molecular docking can provide valuable insights into the binding mode and the key interactions between the ligand and the protein's active site. nih.govnih.gov For instance, docking studies of this compound into the ATP-binding site of a target kinase could reveal how the methoxyphenyl groups occupy specific hydrophobic pockets and how the purine core forms hydrogen bonds with the protein backbone. This information can then be used to design modifications to the molecule to improve its binding affinity and selectivity.
Virtual Screening: This computational technique involves the screening of large libraries of virtual compounds against a biological target to identify potential hits. mdpi.com As new synthetic methodologies allow for the creation of vast virtual libraries of purine derivatives, virtual screening can be a cost-effective way to prioritize which compounds to synthesize and test experimentally.
These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process for purine-based compounds.
Interdisciplinary Approaches in Purine Research
The study of purine-based compounds is inherently interdisciplinary, requiring expertise from various scientific fields to fully unravel their therapeutic potential. The successful development of new purine drugs relies on a close collaboration between chemists, biologists, pharmacologists, and computational scientists.
Medicinal Chemistry and Chemical Biology: Synthetic chemists are responsible for designing and synthesizing novel purine derivatives with diverse structural modifications. thieme.de Chemical biologists then use these compounds as molecular probes to study biological processes and to identify new drug targets. researchgate.net
Pharmacology and Molecular Biology: Pharmacologists evaluate the biological activity of the synthesized compounds in various in vitro and in vivo models. nih.govnih.gov Molecular biologists work to elucidate the mechanism of action of these compounds at the molecular level, identifying the specific proteins and signaling pathways that are affected. nih.gov
Computational Chemistry and Structural Biology: As discussed previously, computational chemists use a variety of modeling techniques to guide the design of new compounds. nih.gov Structural biologists use techniques like X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of purine derivatives bound to their target proteins, providing a detailed picture of the molecular interactions that are crucial for their activity. nih.gov
This collaborative approach ensures that the design, synthesis, and biological evaluation of new purine-based compounds are carried out in a synergistic and efficient manner, ultimately increasing the chances of developing successful new drugs.
Elucidation of Novel Biological Targets and Mechanisms for Purine Derivatives
While purine analogs have been traditionally known to target enzymes involved in nucleotide metabolism, recent research has unveiled a much broader range of biological targets for this class of compounds. nih.gov The structural diversity of purine derivatives allows them to interact with a wide variety of proteins, leading to a diverse range of pharmacological effects. researchgate.net
Kinase Inhibition: A significant area of research focuses on the development of purine-based kinase inhibitors. researchgate.net Many kinases play a crucial role in cell signaling pathways that are dysregulated in cancer and other diseases. nih.gov Purine derivatives, mimicking the structure of ATP, can bind to the ATP-binding site of kinases and inhibit their activity. nih.gov For example, various 2,6,9-trisubstituted purines have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov
Targeting Protein-Protein Interactions: Emerging research is exploring the potential of purine derivatives to modulate protein-protein interactions (PPIs). While challenging targets, PPIs are involved in a vast array of cellular processes, and their dysregulation is implicated in many diseases. The rigid scaffold of the purine ring can serve as a platform for the development of molecules that can disrupt or stabilize specific PPIs.
Epigenetic Targets: There is growing interest in developing purine-based inhibitors of epigenetic targets, such as histone deacetylases (HDACs) and histone methyltransferases. acs.org These enzymes play a critical role in regulating gene expression, and their inhibitors have shown promise as anticancer agents.
The continued exploration of new biological targets and mechanisms of action for purine derivatives will undoubtedly lead to the development of novel therapies for a wide range of diseases. ontosight.aifrontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
